2,4-Difluoro-5-methylbenzoic acid
Overview
Description
2,4-Difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and a methyl group is attached at the 5 position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2,4-difluorobenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: The major product is 2,4-difluorobenzoic acid.
Reduction Reactions: The major product is 2,4-difluoro-5-methylbenzyl alcohol.
Scientific Research Applications
2,4-Difluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Similar structure but lacks the methyl group at the 5 position.
2,5-Difluorobenzoic acid: Similar structure but lacks the fluorine atom at the 4 position.
4,5-Difluoro-2-methylbenzoic acid: Similar structure but has fluorine atoms at the 4 and 5 positions instead of 2 and 4.
Uniqueness
2,4-Difluoro-5-methylbenzoic acid is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,4-difluoro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRTHMEMOUEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450388 | |
Record name | 2,4-Difluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367954-99-2 | |
Record name | 2,4-Difluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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